molecular formula C20H23N3O3 B3810220 methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Cat. No.: B3810220
M. Wt: 353.4 g/mol
InChI Key: RHXBZOJTMICSLJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a 2,3-dihydro-1H-inden-1-ylacetyl group, a tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine group, and a carboxylate group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple cyclic structures and functional groups. The presence of nitrogen in the diazepine ring and the pyrazole ring may allow for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carboxylate group could participate in acid-base reactions, and the diazepine and pyrazole rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate might make it more soluble in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

methyl 5-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-20(25)18-12-16-13-22(9-4-10-23(16)21-18)19(24)11-15-8-7-14-5-2-3-6-17(14)15/h2-3,5-6,12,15H,4,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXBZOJTMICSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCN(CC2=C1)C(=O)CC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 5
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

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